9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine
Description
9-Methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine is a purine derivative featuring a methyl group at the N9 position and a piperazine ring substituted at the C6 position. The piperazine moiety is further functionalized with a purine group, distinguishing it from simpler analogs with acyl, sulfonyl, or aryl substituents.
Properties
IUPAC Name |
9-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-23-9-22-11-13(23)19-8-21-15(11)25-4-2-24(3-5-25)14-10-12(17-6-16-10)18-7-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWVJPHJHDRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement of 6-Chloropurine with Piperazine Derivatives
The most widely documented method involves displacing a chlorine atom from a 6-chloropurine precursor with a piperazine derivative. As outlined in WO2011123372A1 , this reaction proceeds via a two-step mechanism:
Step 1: Preparation of 6-Chloro-9-methylpurine
A diamino pyrimidine undergoes oxidative cyclization with benzaldehyde in dichloromethane using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant at -30°C to 40°C. This yields a 6-chloropurine intermediate, which is isolated via column chromatography .
Step 2: Piperazine Displacement
The 6-chloropurine reacts with piperazine in polar aprotic solvents (e.g., methanol, ethanol) under reflux (50–100°C) for 12–24 hours. Triethylamine or diisopropylethylamine is added to scavenge HCl, improving reaction efficiency. Microwave irradiation reduces reaction time to 30–60 minutes with comparable yields .
Representative Conditions
| Parameter | Specification |
|---|---|
| Solvent | Methanol, ethanol, or isopropanol |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 80°C (reflux) or 100°C (microwave) |
| Time | 12–24 hours (conventional) |
| Yield | 75–82% |
Oxidative Cyclization with Piperazine In Situ
Alternative routes employ one-pot oxidative cyclization to bypass isolated intermediates. In this approach, a diamino pyrimidine, benzaldehyde, and piperazine are combined in methoxybenzene with nitrobenzene or acetic acid as oxidants. The mixture is heated to 120–150°C under open-air conditions for 8–12 hours, directly yielding the target compound .
Advantages and Limitations
-
Advantage : Eliminates purification of 6-chloropurine intermediates, reducing steps.
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Limitation : Lower regioselectivity (65–70% yield) due to competing side reactions .
Protective Group Strategies for Piperazine Functionalization
To modify the piperazine moiety, temporary protection of the amine group is critical. The tBOC (tert-butoxycarbonyl) group is introduced before displacement, followed by deprotection under acidic conditions (e.g., HCl/dioxane). Subsequent acylation or alkylation tailors the piperazine’s N-4 position .
Example Workflow
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Protection : Treat piperazine with di-tert-butyl dicarbonate in THF.
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Displacement : React protected piperazine with 6-chloropurine.
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Deprotection : Remove tBOC with 4M HCl in dioxane.
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Functionalization : Acylate with acetyl chloride or alkylate with methyl iodide .
Solvent and Catalytic Optimization
Solvent Effects
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Polar aprotic solvents (DMF, NMP) enhance nucleophilicity but may decompose purine rings at >100°C.
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Ether solvents (THF, dioxane) improve selectivity for N-alkylation over O-alkylation .
Catalytic Additives
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Molecular sieves (4Å) : Absorb water, preventing hydrolysis of chloropurine intermediates .
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Cesium carbonate : Increases reaction rate in THF by 40% compared to potassium carbonate .
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Displacement | 75–82 | 12–24 h | High purity |
| One-pot cyclization | 65–70 | 8–12 h | Fewer steps |
| Microwave-assisted | 80–85 | 0.5–1 h | Rapid synthesis |
Challenges and Mitigation Strategies
Challenge 1: Regioselectivity in Purine Substitution
The 6-position of purine is more reactive than the 2- or 8-positions due to electronic effects. Using bulky bases (e.g., diisopropylethylamine) directs substitution to N-6 .
Challenge 2: Purine Ring Stability
Prolonged heating above 100°C degrades the purine scaffold. Microwave irradiation minimizes thermal decomposition by reducing exposure time .
Scalability and Industrial Considerations
Kilogram-scale batches require:
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine nitrogen atoms serve as primary sites for nucleophilic substitution, allowing modular derivatization. Key reactions include:
Table 1: Substitution Reactions of the Piperazine Group
Reactions proceed via activation of piperazine nitrogen(s) under mild alkaline conditions. Steric hindrance from the purine core necessitates extended reaction times (12–24 hrs) for bulky substituents .
Electrophilic Aromatic Substitution on the Purine Core
The purine ring undergoes regioselective electrophilic substitution, primarily at C2 and C8 positions:
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Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF yields 8-bromo derivatives (75% yield) .
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Nitration : Fuming HNO₃/H₂SO₄ introduces nitro groups at C2 (58% yield), though competing oxidation of the piperazine group limits efficiency .
Acid/Base-Catalyzed Rearrangements
Under acidic conditions, the compound exhibits fragmentation:
Table 2: Acid-Mediated Degradation Pathways
Base-mediated deprotonation (e.g., NaH in DMF) facilitates alkylation at N7/N9 positions of the purine ring .
Redox Reactions
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Oxidation : MnO₂ in acetone selectively oxidizes the 9-methyl group to a ketone (52% yield). Over-oxidation with KMnO₄ degrades the piperazine ring.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces purine C8-C9 double bond, yielding dihydro derivatives (89% yield) .
Cross-Coupling Reactions
Palladium-mediated couplings enable diversification:
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Suzuki Coupling : 8-Bromo derivatives react with arylboronic acids (e.g., 2-chlorophenylboronic acid) to form 8-aryl analogues (71% yield) .
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Buchwald-Hartwig Amination : Introduces secondary amines at C2 using Pd₂(dba)₃/Xantphos .
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) reveal:
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Half-life : 14.3 hrs (primarily via piperazine N-dealkylation) .
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Major metabolite : 9-Methylpurine-6-carboxylic acid (identified via LC-MS) .
This reactivity profile enables rational design of analogues for pharmacological applications, particularly in cannabinoid receptor modulation . Further studies should explore photochemical and enzymatic transformation pathways.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may act as a ligand for various receptors, making it a candidate for drug development targeting specific biological pathways.
Potential Therapeutic Areas:
- Anticancer Activity: Similar purine derivatives have shown promise in inducing apoptosis in cancer cells. The unique structure of this compound may enhance its effectiveness against certain cancer types.
- Antiviral Properties: Compounds with purine structures have been investigated for their ability to inhibit viral replication, suggesting potential applications in antiviral therapies.
Pharmacology
In pharmacological studies, 9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine has been explored for its interactions with various enzymes and receptors. Its mechanism of action typically involves binding to specific molecular targets, modulating their activity, and influencing biological processes such as cell signaling and metabolism.
Mechanism Insights:
- Enzyme Inhibition: The compound may inhibit specific kinases or other enzymes involved in critical cellular pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling.
Biochemistry
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate the dynamics of enzyme-substrate interactions.
Research Focus:
- Metabolic Pathway Analysis: Understanding how this compound interacts with metabolic enzymes can provide insights into its potential effects on cellular metabolism.
Industrial Applications
Beyond medicinal uses, this compound serves as a precursor in the synthesis of other complex organic molecules. Its unique structural features make it valuable in developing new materials and chemical processes.
Case Studies
Several studies have explored the applications of purine derivatives similar to this compound:
Study on Anticancer Activity:
A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of related purine derivatives, demonstrating their ability to induce cell death in various cancer cell lines .
Pharmacological Characterization:
Research conducted on structurally analogous compounds indicated significant interactions with cannabinoid receptors, suggesting that modifications in the piperazine moiety can enhance receptor selectivity and potency .
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism, thereby affecting cellular proliferation and survival pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Substituent Size and Polarity : Bulky substituents (e.g., 35 , 4l ) correlate with higher melting points (>190°C), suggesting enhanced crystallinity. The target compound’s purine substituent may similarly increase rigidity compared to acyl or sulfonyl groups .
- Bioactivity : Piperazines with aryl groups (e.g., 4l , PP17 ) exhibit anticancer or antimicrobial activity. The purine substituent in the target compound could enhance binding to nucleotide-binding domains (e.g., kinases) due to π-π stacking or hydrogen bonding .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations:
- Antimicrobial Activity : Derivatives with lipophilic groups (e.g., 184a–d ) show moderate antimycobacterial activity, while the target compound’s purine group may improve solubility and target specificity .
- Anticancer Potential: Aryl-piperazine derivatives (4l, PP17) demonstrate efficacy against cancer cells. The dual purine architecture in the target compound could synergize with kinase inhibition or DNA-intercalation pathways .
Biological Activity
9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine is a complex organic compound classified as a purine derivative. Purines are heterocyclic aromatic compounds that play crucial roles in various biological processes. This compound, due to its unique structural features, exhibits significant biological activities, particularly in cancer research and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.38 g/mol. The compound features a methyl group at the 9-position and a piperazine moiety linked to a purine structure, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.38 g/mol |
| CAS Number | 2548994-09-6 |
Target of Action
Similar purine derivatives have shown anticancer activity by targeting specific pathways within cancer cells. The mechanism often involves the induction of apoptosis, which is the programmed cell death critical for eliminating cancerous cells.
Mode of Action
Research indicates that compounds structurally related to this compound can modulate cell survival signals. This modulation leads to the activation of apoptotic pathways, effectively reducing tumor growth and proliferation.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of purine derivatives. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through multiple biochemical pathways, including:
- Inhibition of Kinases : Compounds targeting kinases involved in cell cycle regulation.
- Modulation of Sphingomyelinase Activity : Inhibitors affecting sphingomyelin metabolism can influence apoptosis and cell signaling.
A notable study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an effective anticancer agent .
Study on Apoptosis Induction
A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment led to increased markers of apoptosis, such as caspase activation and PARP cleavage, confirming its role in promoting programmed cell death .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship has identified key structural features that enhance biological activity. Modifications at specific positions on the purine ring or piperazine moiety can significantly impact potency and selectivity against cancer cells .
Q & A
Basic: What synthetic strategies are commonly employed for 6-piperazin-1-yl-purine derivatives, and how do reaction conditions influence yields?
The synthesis of 6-piperazin-1-yl-purine derivatives typically involves nucleophilic substitution at the 6-position of the purine ring. For example, general procedure E () uses coupling reactions between 6-chloropurine intermediates and substituted piperazines under reflux conditions. Reaction yields vary significantly based on steric and electronic factors:
- Acetylated piperazines (e.g., compound 29 in ) achieve high yields (78%) due to favorable reactivity.
- Bulky substituents (e.g., compound 30 in ) reduce yields (21%) due to steric hindrance.
Microwave-assisted synthesis ( ) or aqueous conditions (95% yield for compound 33 in ) can enhance efficiency.
Basic: What analytical techniques are critical for characterizing structural integrity and purity of these compounds?
Standard protocols include:
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent connectivity and coupling constants (e.g., δ 8.43 ppm for purine protons in ).
- Mass spectrometry (MS) for molecular ion validation (e.g., m/z 587.2 [M+1] in ).
- HPLC for purity assessment (>95% in most cases; ). Advanced hyphenated techniques (LC-MS) resolve co-eluting impurities.
Basic: How is compound purity validated, and what thresholds are considered acceptable for pharmacological studies?
HPLC with UV detection (e.g., 220–254 nm) is standard. Purity >95% is required for biological testing (). For example:
- Compound 35 () achieved >99% purity at 22.65 min retention time.
- Impurities are minimized via flash chromatography ( ) or recrystallization.
Basic: What in vitro assays are used for initial pharmacological screening of these compounds?
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7 in ).
- Apoptosis induction : Flow cytometry for caspase activation ( ).
- Cell cycle analysis : DNA content profiling (e.g., G2/M arrest by compound PP17 in ).
Advanced: How can complex NMR splitting patterns in densely substituted purines be resolved?
Substituents like chlorophenyl groups () create complex splitting due to restricted rotation and anisotropic effects. Strategies include:
- Variable-temperature NMR to average signals.
- 2D experiments (COSY, NOESY) to assign coupling networks (e.g., compound 40 in shows J = 2.5–12.0 Hz couplings).
- Deuterated solvents (CDCl₃ or DMSO-d₆) for sharper peaks.
Advanced: How are structure-activity relationship (SAR) studies designed to optimize biological activity?
SAR focuses on substituent effects:
- N-9 alkylation : Compound PP17 ( ) with a sec-butyl group showed enhanced MCF-7 inhibition (IC₅₀ = 21.74 μM in ).
- Piperazine acyl modifications : Trifluoroacetyl (compound 30 , ) vs. benzodioxinyl (compound 40 , ) alter lipophilicity and receptor binding.
- Electron-withdrawing groups (e.g., -SO₂CF₃ in ) improve metabolic stability.
Advanced: What crystallographic methods are used to resolve structural ambiguities in purine derivatives?
SHELX programs ( ) are standard for X-ray refinement:
- SHELXL : Refines small-molecule structures against high-resolution data.
- SHELXD/E : Solve phases for twinned crystals (common in purines due to planar stacking).
Example: Compound 9 ( ) was validated via ORTEP-3 ( ) for torsional angles.
Advanced: How are synthetic impurities addressed when yields are inconsistent?
- Byproduct identification : LC-MS tracks intermediates (e.g., dealkylation products in ).
- Optimized workup : Brine/NaHCO₃ washes ( ) remove acidic/byproduct residues.
- Alternative routes : Lithiation ( ) or microwave-assisted synthesis ( ) reduce side reactions.
Advanced: What strategies enable prodrug design from 6-piperazin-1-yl-purine scaffolds?
- Phosphorylation : describes 5′-O-phosphate prodrugs for enhanced bioavailability.
- Thiocarbamate prodrugs ( ): Compounds 38 and 45 release 6-mercaptopurine via enzymatic cleavage.
Advanced: How should contradictory in vitro vs. in vivo data be analyzed?
- Pharmacokinetic profiling : Assess solubility (e.g., compound 16d in has >250°C mp, suggesting poor solubility).
- Metabolic stability : Liver microsome assays identify rapid clearance (e.g., compound PP17 in may require CYP450 inhibition).
- Formulation optimization : Use DMSO/water co-solvents () or liposomal encapsulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
